Cas no 1343969-04-9 (2-(azidomethyl)-1-ethyl-1H-imidazole)

2-(Azidomethyl)-1-ethyl-1H-imidazole is a versatile azide-functionalized imidazole derivative with applications in organic synthesis and click chemistry. The presence of the azidomethyl group enables efficient participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, facilitating the formation of triazole linkages for bioconjugation and material science applications. The 1-ethyl substitution enhances solubility in organic solvents while maintaining reactivity. This compound is particularly useful in the development of pharmaceuticals, polymers, and bioorthogonal probes due to its stable yet reactive azide functionality. Careful handling is advised due to the potential sensitivity of the azide group. Its synthetic utility makes it a valuable intermediate in medicinal chemistry and polymer research.
2-(azidomethyl)-1-ethyl-1H-imidazole structure
1343969-04-9 structure
Product name:2-(azidomethyl)-1-ethyl-1H-imidazole
CAS No:1343969-04-9
MF:C6H9N5
MW:151.169159650803
MDL:MFCD16863164
CID:5243491
PubChem ID:62738087

2-(azidomethyl)-1-ethyl-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 1-Ethyl-2-(azidomethyl)-1H-imidazole
    • 2-(azidomethyl)-1-ethyl-1H-imidazole
    • MDL: MFCD16863164
    • Inchi: 1S/C6H9N5/c1-2-11-4-3-8-6(11)5-9-10-7/h3-4H,2,5H2,1H3
    • InChI Key: UUCHXGLZTLDOLG-UHFFFAOYSA-N
    • SMILES: N1(C=CN=C1CN=[N+]=[N-])CC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 162
  • XLogP3: 1.2
  • Topological Polar Surface Area: 32.2

2-(azidomethyl)-1-ethyl-1H-imidazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-274785-0.05g
2-(azidomethyl)-1-ethyl-1H-imidazole
1343969-04-9 95.0%
0.05g
$587.0 2025-03-20
Enamine
EN300-274785-0.1g
2-(azidomethyl)-1-ethyl-1H-imidazole
1343969-04-9 95.0%
0.1g
$615.0 2025-03-20
Enamine
EN300-274785-1.0g
2-(azidomethyl)-1-ethyl-1H-imidazole
1343969-04-9 95.0%
1.0g
$699.0 2025-03-20
Enamine
EN300-274785-5.0g
2-(azidomethyl)-1-ethyl-1H-imidazole
1343969-04-9 95.0%
5.0g
$2028.0 2025-03-20
Enamine
EN300-274785-10.0g
2-(azidomethyl)-1-ethyl-1H-imidazole
1343969-04-9 95.0%
10.0g
$3007.0 2025-03-20
Enamine
EN300-274785-1g
2-(azidomethyl)-1-ethyl-1H-imidazole
1343969-04-9
1g
$699.0 2023-09-10
Enamine
EN300-274785-5g
2-(azidomethyl)-1-ethyl-1H-imidazole
1343969-04-9
5g
$2028.0 2023-09-10
Enamine
EN300-274785-10g
2-(azidomethyl)-1-ethyl-1H-imidazole
1343969-04-9
10g
$3007.0 2023-09-10
Enamine
EN300-274785-0.5g
2-(azidomethyl)-1-ethyl-1H-imidazole
1343969-04-9 95.0%
0.5g
$671.0 2025-03-20
Enamine
EN300-274785-0.25g
2-(azidomethyl)-1-ethyl-1H-imidazole
1343969-04-9 95.0%
0.25g
$642.0 2025-03-20

Additional information on 2-(azidomethyl)-1-ethyl-1H-imidazole

2-(Azidomethyl)-1-ethyl-1H-imidazole: A Comprehensive Overview

The compound 2-(azidomethyl)-1-ethyl-1H-imidazole, identified by the CAS number 1343969-04-9, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and materials science. The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, forms the core of this molecule, with an azidomethyl group attached at the 2-position and an ethyl group at the 1-position. This configuration imparts distinctive chemical reactivity and biological activity to the compound.

Recent studies have highlighted the importance of imidazole derivatives in various chemical reactions, particularly in click chemistry. The azide group in 2-(azidomethyl)-1-ethyl-1H-imidazole is a key feature that enables its participation in azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. This reactivity makes it a valuable reagent for constructing complex molecular architectures with high precision and efficiency.

The synthesis of 2-(azidomethyl)-1-ethyl-1H-imidazole involves a multi-step process that typically begins with the preparation of the imidazole core. The introduction of the azidomethyl group at the 2-position is achieved through nucleophilic substitution or other suitable methods, while the ethyl group at the 1-position is introduced via alkylation or similar techniques. Researchers have optimized these steps to enhance yield and purity, ensuring that the compound meets high-quality standards for both academic and industrial applications.

In terms of applications, 2-(azidomethyl)-1-ethyl-1H-imidazole has shown promise in drug design, where its structural flexibility allows for the creation of bioactive molecules targeting various therapeutic areas. For instance, recent studies have explored its potential as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy. Additionally, its role as a building block in materials science has been investigated, particularly in the synthesis of functional polymers and supramolecular assemblies.

The physical and chemical properties of CAS No 1343969-04-9 are well-documented, with a focus on its stability under different conditions and its reactivity towards various functional groups. Its solubility characteristics make it suitable for use in both organic and aqueous environments, broadening its applicability across diverse experimental setups.

In conclusion, 2-(azidomethyl)-1-ethyl-1H-imidazole, with its unique structure and versatile reactivity, continues to be an area of active research. As new applications emerge and synthetic methodologies improve, this compound is poised to play an increasingly important role in advancing chemical science and technology.

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